molecular formula C23H26N4O2 B279672 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

Cat. No. B279672
M. Wt: 390.5 g/mol
InChI Key: IJEZCWZXHWNXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether, also known as DPP4 inhibitor, is a class of drugs used to treat type 2 diabetes. This compound works by blocking the action of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. Incretins are hormones produced by the intestine that stimulate insulin secretion and reduce glucagon production, leading to lower blood sugar levels.

Mechanism of Action

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors work by blocking the action of DPP-4, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion, decreased glucagon production, and reduced hepatic glucose output. This results in lower blood sugar levels and improved glycemic control.
Biochemical and Physiological Effects:
4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been shown to have various biochemical and physiological effects. They increase insulin secretion, decrease glucagon production, reduce hepatic glucose output, and improve beta-cell function. They also have anti-inflammatory and antioxidant properties, which may contribute to their beneficial effects on cardiovascular health. 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been shown to reduce the risk of cardiovascular events and improve endothelial function.

Advantages and Limitations for Lab Experiments

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have several advantages for lab experiments. They are easy to administer and have a favorable safety profile. They also have a predictable pharmacokinetic profile and are well tolerated by animals. However, 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have some limitations for lab experiments. They may have off-target effects, and their efficacy may vary depending on the animal model used.

Future Directions

There are several future directions for the research and development of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors. One area of focus is the development of more potent and selective 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors. Another area of focus is the investigation of the long-term effects of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors on cardiovascular health. There is also a need for more studies on the optimal dosing and administration of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors, as well as their efficacy in different patient populations. Finally, there is a need for more research on the combination of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors with other antidiabetic drugs, as well as their potential use in the prevention of type 2 diabetes.

Synthesis Methods

The synthesis of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors involves the use of various chemical reactions and techniques. One of the most commonly used methods is the reaction of 4-aminophenyl methyl ether with 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine to yield 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether.

Scientific Research Applications

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They are used as an add-on therapy to other antidiabetic drugs such as metformin, sulfonylureas, and insulin. 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. They also have a favorable safety profile and are well tolerated by patients.

properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O2/c1-17-22(18(2)27(24-17)20-7-5-4-6-8-20)23(28)26-15-13-25(14-16-26)19-9-11-21(29-3)12-10-19/h4-12H,13-16H2,1-3H3

InChI Key

IJEZCWZXHWNXKI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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